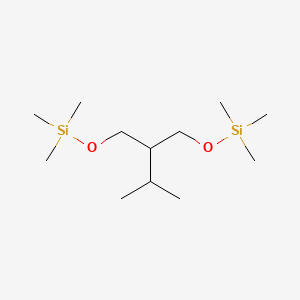![molecular formula C12H22O2 B14307757 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 112611-10-6](/img/structure/B14307757.png)
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4,7,7-trimethylbicyclo[410]heptane-3,4-diol is a bicyclic organic compound characterized by its unique structure and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization into the more stable trans isomer using metallic sodium . Further functionalization steps are required to introduce the ethyl and trimethyl groups, as well as the diol functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diol positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the bicyclic structure may allow the compound to fit into specific binding sites, modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Carene: A related bicyclic compound with a similar structure but different functional groups.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a ketone functional group.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Propiedades
Número CAS |
112611-10-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C12H22O2/c1-5-12(14)7-9-8(10(9,2)3)6-11(12,4)13/h8-9,13-14H,5-7H2,1-4H3 |
Clave InChI |
IGZKZVONBGXSIK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2C(C2(C)C)CC1(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


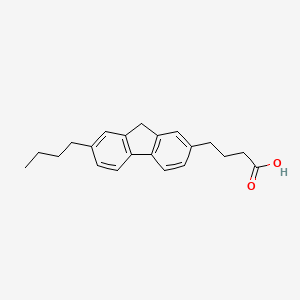
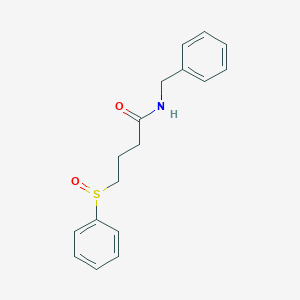
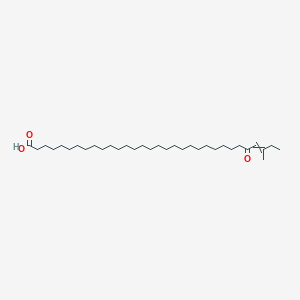
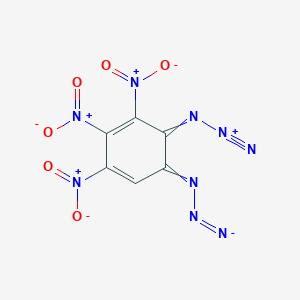


![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
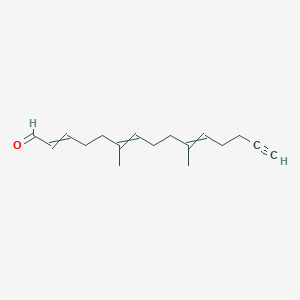
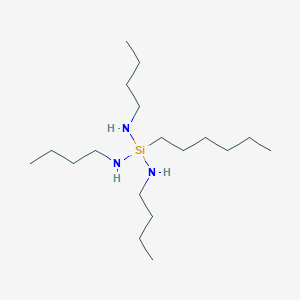
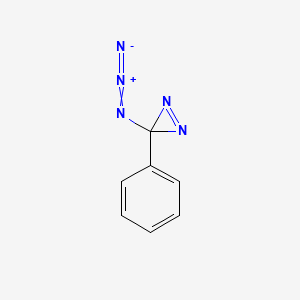

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
